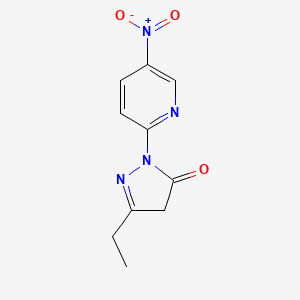

3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative featuring a pyrazole ring fused with a 5-nitropyridine substituent. The nitro group at the 5-position of the pyridine ring likely enhances electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

IUPAC Name |

5-ethyl-2-(5-nitropyridin-2-yl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-2-7-5-10(15)13(12-7)9-4-3-8(6-11-9)14(16)17/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXDWTUNLJGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Specific Methodologies from Literature and Patents

From Pyridine-2-carboxaldehyde Derivatives

A common approach involves reacting 5-nitropyridine-2-carboxaldehyde with hydrazine derivatives to form hydrazones, followed by cyclization to the pyrazoline ring. For example, ethyl-substituted pyrazolones can be synthesized by reacting ethyl hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions, often in ethanol or other suitable solvents, sometimes catalyzed by acids or bases.

Halogenated Pyrazoline Intermediates (Patent WO2004011453)

According to the patent WO2004011453, preparation of 3-halo-4,5-dihydro-1H-pyrazole derivatives involves:

- Starting from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.

- Treatment with tosyl chloride and triethylamine in dichloromethane at low temperature to form sulfonylated intermediates.

- Subsequent halogenation steps to introduce bromine or chlorine at the 3-position.

- Reflux with diethyl maleate and glacial acetic acid to induce cyclization and precipitation of the pyrazoline product.

- Isolation by filtration and washing with aqueous ethanol to yield highly crystalline products with yields around 55%.

This method highlights the importance of controlling reaction temperature and stoichiometry to achieve high purity and yield of the pyrazoline intermediate, which can be further functionalized to obtain the target compound with ethyl and nitropyridinyl substituents.

Microwave-Assisted and Solvent-Free Approaches

Some recent synthetic approaches use microwave activation and solvent-free conditions to improve reaction rates and yields for pyrazole derivatives. These methods typically involve:

Reaction Conditions and Purification

- Reactions are commonly performed under reflux in ethanol or dichloromethane.

- Bases like triethylamine are used to neutralize acids formed during sulfonylation or halogenation steps.

- Cooling the reaction mixture in an ice bath aids in precipitating the product.

- Filtration and washing with aqueous ethanol or ethanol-water mixtures help purify the compound.

- Drying under air or vacuum yields crystalline powders suitable for further characterization.

Data Tables Summarizing Preparation Outcomes

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| A | Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate + tosyl chloride + triethylamine in DCM at 0°C | Sulfonylated pyrazoline intermediate | ~90 | Controlled addition, low temperature to avoid side reactions |

| B | Halogenation (Br2 or Cl2) | 3-Halo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | ~55 | Reflux with diethyl maleate and glacial acetic acid |

| C | Reflux, precipitation, filtration | Crystalline pyrazoline derivative | 55 | Washing with aqueous ethanol, drying |

This table is adapted from the detailed patent synthesis protocols.

Research Outcomes and Analytical Characterization

Purity and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy shows no significant impurities in the final product, confirming high purity.

- The crystalline nature of the product is confirmed by X-ray diffraction studies in related pyrazoline derivatives, indicating well-defined molecular structures.

- Infrared (IR) and mass spectrometry (MS) analyses are commonly used to confirm functional groups and molecular weight.

Yield and Efficiency

Biological and Functional Relevance

- Pyrazoline derivatives with pyridinyl and nitro substituents exhibit diverse biological activities, including antimicrobial and anticancer properties, motivating the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The pyrazolone ring can be oxidized to form corresponding pyrazole derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Amino derivatives of the compound.

Reduction: Pyrazole derivatives.

Substitution: Various alkyl or aryl substituted pyrazolones.

Scientific Research Applications

3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, while the pyrazolone core can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Physicochemical Properties

- Electron-Withdrawing vs.

- Solubility and Stability: Methoxy and amino substituents improve aqueous solubility, whereas nitro and trifluoromethyl groups may reduce it, favoring lipid membrane penetration in biological systems .

Research Tools and Methodologies

- Structural Analysis: Tools like SHELXL and SHELXTL are widely used for crystallographic refinement of pyrazolone derivatives .

- Biological Screening: Antimicrobial assays against Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis, Pseudomonas aeruginosa) are standard for evaluating pyrazolone derivatives .

Biological Activity

3-Ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The process can be optimized for yield and purity through various methods, including refluxing in solvent systems like ethanol or using microwave-assisted synthesis techniques.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against common pathogens such as E. coli and S. aureus. In a comparative study, the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against these bacteria .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. In vitro assays revealed that analogs of this compound could reduce prostaglandin E2 (PGE2) levels significantly at concentrations as low as 10 µM .

Anticancer Activity

In cancer research, compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer cell lines. For example, a derivative with a related structure exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

- Anti-inflammatory Mechanism : A study focused on evaluating the inhibition of COX enzymes by pyrazole derivatives revealed that modifications at the nitrogen position significantly influenced anti-inflammatory activity .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that specific modifications to the pyrazole structure could lead to increased cytotoxicity and selectivity towards cancer cells over normal cells .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or ketones. Key steps include refluxing in ethanol or acetic acid under acidic conditions. To optimize yields, solvent selection (e.g., ethanol for better solubility) and stoichiometric control of reagents (e.g., 1:1 molar ratio of hydrazine to carbonyl precursor) are critical. Purification via recrystallization using EtOAc-hexane (1:3) improves purity, as demonstrated in related pyrazol-5-one derivatives . Monitoring reaction progress with TLC (silica gel, hexane:EtOAc 3:1) ensures intermediate stability.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Detect characteristic bands for C=O (1665–1676 cm⁻¹) and NO₂ (1350–1540 cm⁻¹) groups .

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies protons on the pyrazole ring (δ 2.32–3.50 ppm) and nitropyridine moiety (δ 7.50–8.80 ppm) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–N bond distances ~1.33 Å) to confirm stereochemistry .

Q. What purification methods are effective for isolating this compound from byproducts?

- Methodological Answer : Recrystallization using mixed solvents (e.g., CHCl₃-hexane or 2-PrOH) is preferred for high-purity isolation. Column chromatography (silica gel, gradient elution with hexane:EtOAc) separates isomers or nitro-group positional variants. HPLC (C18 column, MeOH:H₂O 70:30) further refines purity for biological assays .

Advanced Research Questions

Q. How can computational methods enhance the design of analogs with modified substituents (e.g., replacing the nitro group)?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic effects of substituents on reactivity and stability.

- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

- Reaction Pathway Prediction : Tools like ICReDD’s reaction path search algorithms combine computational and experimental data to optimize conditions (e.g., solvent, catalyst) for novel derivatives .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 30% vs. 85%) for similar compounds?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, higher yields (85%) are achieved with DMF as a polar aprotic solvent at 120°C vs. ethanol at 80°C (30%) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitrated species) and adjust stoichiometry or reaction time .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays.

- Kinetic Studies : Analyze inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.

- Docking Simulations : Correlate activity with binding affinity predictions for the nitropyridine moiety interacting with active-site residues .

Q. How can structure-activity relationship (SAR) studies guide the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 3-position to enhance metabolic stability.

- Pharmacophore Mapping : Overlay active derivatives (e.g., 5-nitropyridine vs. 4-chlorophenyl analogs) to identify critical functional groups .

- In Vivo Testing : Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic profiling (e.g., plasma half-life, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.